molecular formula C5H8BrNO2 B14480484 N-(3-Bromo-2-oxopropyl)acetamide CAS No. 65462-70-6

N-(3-Bromo-2-oxopropyl)acetamide

Cat. No.: B14480484
CAS No.: 65462-70-6
M. Wt: 194.03 g/mol
InChI Key: BQNHRZRTHRQMSN-UHFFFAOYSA-N
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Description

N-(3-Bromo-2-oxopropyl)acetamide is an organic compound with the molecular formula C5H8BrNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 3-bromo-2-oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Bromo-2-oxopropyl)acetamide can be synthesized through the bromination of N-(2-oxopropyl)acetamide. The reaction typically involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-2-oxopropyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an N-substituted acetamide, while hydrolysis would produce acetic acid and a corresponding amine .

Scientific Research Applications

N-(3-Bromo-2-oxopropyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Bromo-2-oxopropyl)acetamide involves its interaction with specific molecular targets. For instance, it can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can lead to changes in the function and activity of these biomolecules, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromoethyl)acetamide
  • N-(3-Chloro-2-oxopropyl)acetamide
  • N-(3-Iodo-2-oxopropyl)acetamide

Uniqueness

N-(3-Bromo-2-oxopropyl)acetamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro and iodo analogs, the bromine derivative often exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

65462-70-6

Molecular Formula

C5H8BrNO2

Molecular Weight

194.03 g/mol

IUPAC Name

N-(3-bromo-2-oxopropyl)acetamide

InChI

InChI=1S/C5H8BrNO2/c1-4(8)7-3-5(9)2-6/h2-3H2,1H3,(H,7,8)

InChI Key

BQNHRZRTHRQMSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(=O)CBr

Origin of Product

United States

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